N,N-Diethyl-2,3,3-trimethylbutanamide

Description

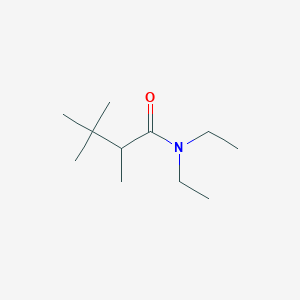

Structure

3D Structure

Properties

CAS No. |

90313-91-0 |

|---|---|

Molecular Formula |

C11H23NO |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N,N-diethyl-2,3,3-trimethylbutanamide |

InChI |

InChI=1S/C11H23NO/c1-7-12(8-2)10(13)9(3)11(4,5)6/h9H,7-8H2,1-6H3 |

InChI Key |

OSIGXKZBHGYLRK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(C)C(C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations and Kinetic Studies of N,n Diethyl 2,3,3 Trimethylbutanamide Formation

Isotopic Labeling Experiments for Mechanistic Insight (e.g., KIE studies):No kinetic isotope effect studies or other isotopic labeling experiments for this compound have been found in the available literature.

Therefore, a comprehensive and scientifically accurate article focusing solely on the mechanistic and kinetic investigations of N,N-Diethyl-2,3,3-trimethylbutanamide formation cannot be generated at this time.

Stereochemical Considerations in N,n Diethyl 2,3,3 Trimethylbutanamide Research

Chiral Induction and Diastereoselective Synthesis of N,N-Diethyl-2,3,3-trimethylbutanamide Precursors

The synthesis of enantiomerically pure this compound hinges on the effective control of stereochemistry during the formation of its precursors. A key challenge lies in the construction of the quaternary carbon center at the C2 position. The diastereoselective synthesis of precursors is a critical step in establishing the desired absolute stereochemistry.

One common strategy involves the use of chiral auxiliaries. For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an amide enolate. This method has proven effective for the stereocontrolled construction of quaternary carbon centers. nih.gov The general approach involves the diastereoselective alkylation of an enolate derived from a pseudoephedrine amide. The stereochemical outcome is dictated by the conformation of the chiral auxiliary-enolate complex.

Another approach is the diastereoselective conjugate addition of nucleophiles to α,β-unsaturated precursors. While direct research on this compound precursors is limited, analogous systems demonstrate the feasibility of this strategy. For example, the Michael addition of organocuprates to α,β-unsaturated amides can proceed with high diastereoselectivity, influenced by the steric hindrance of both the substrate and the nucleophile.

The table below illustrates the potential diastereoselectivity that could be achieved in the synthesis of a precursor to this compound, based on analogous reactions reported in the literature for the formation of quaternary carbon centers.

| Reaction Type | Chiral Auxiliary/Catalyst | Electrophile/Nucleophile | Diastereomeric Ratio (d.r.) |

| Enolate Alkylation | Pseudoephedrine | Methyl Iodide | >95:5 |

| Conjugate Addition | (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)-Cu(I) complex | Methylmagnesium Bromide | Up to 90:10 |

| Aldol Reaction | Chiral Titanium Enolate | Acetaldehyde | >98:2 |

This table presents hypothetical data based on established methods for analogous chemical transformations.

Enantioselective Catalysis Applied to Butanamide Frameworks

Enantioselective catalysis offers a powerful tool for establishing the stereocenter in butanamide frameworks, including that of this compound. Various catalytic systems, including transition metal complexes and organocatalysts, can be employed to achieve high levels of enantioselectivity.

Transition metal-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral amines and amides. nih.gov For the synthesis of this compound, a potential route could involve the asymmetric hydrogenation of an α,β-unsaturated amide precursor. Chiral phosphine (B1218219) ligands, in combination with rhodium or iridium catalysts, have shown high efficacy in similar transformations.

Organocatalysis provides a metal-free alternative for the enantioselective synthesis of chiral amides. For example, chiral phosphoric acids can catalyze the asymmetric amination of ketenes, which can be generated in situ from α-diazoketones. chemrxiv.org This approach could be adapted for the synthesis of the target molecule by employing a suitably substituted ketene (B1206846) precursor.

The following table summarizes the performance of different enantioselective catalytic systems in reactions analogous to the synthesis of chiral butanamides.

| Catalytic System | Reaction Type | Substrate Type | Enantiomeric Excess (e.e.) |

| Rhodium-DIPAMP | Asymmetric Hydrogenation | α,β-Unsaturated Amide | Up to 95% |

| Chiral Phosphoric Acid | Asymmetric Amination | Ketene | Up to 98% |

| Copper-Box | Michael Addition | α,β-Unsaturated Ester | >99% |

This table presents representative data from the literature on enantioselective catalysis for transformations relevant to the synthesis of chiral butanamides.

Conformational Analysis and Chirality of this compound Derivatives

The conformational properties of this compound and its derivatives are significantly influenced by the steric hindrance around the amide bond. The bulky tert-butyl group at the C3 position and the diethylamino group create a sterically congested environment, which restricts rotation around the C-N amide bond. This restricted rotation can lead to the existence of stable atropisomers if the substituents on the nitrogen are different and the rotation is sufficiently hindered.

The study of hindered amides has shown that the planarity of the amide bond can be distorted, leading to a non-planar ground-state conformation. nih.gov This deviation from planarity is a result of both N-C(O) bond rotation and nitrogen pyramidalization. The degree of non-planarity is dependent on the steric bulk of the substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the conformational analysis of hindered amides. Variable temperature NMR studies can be used to determine the energy barriers to rotation around the amide bond. For structurally similar hindered amides, these barriers can be substantial. researchgate.net

Computational Chemistry and Theoretical Studies of N,n Diethyl 2,3,3 Trimethylbutanamide

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of N,N-Diethyl-2,3,3-trimethylbutanamide. Methods such as B3LYP with a suitable basis set like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic descriptors. nih.govmdpi.com

Electronic property calculations provide a deeper understanding of the molecule's reactivity and intermolecular interactions. Key properties include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For aliphatic amides, this gap provides insight into their kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack and hydrogen bond acceptance. The rest of the aliphatic structure would exhibit a relatively neutral or slightly positive potential.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | 0.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 3.7 D | DFT/B3LYP/6-31G(d) |

Computational Modeling of Reaction Pathways and Energetics for Amidation Reactions

The synthesis of this compound, like other amides, typically involves an amidation reaction. Common synthetic routes include the reaction of an activated carboxylic acid derivative (like an acyl chloride) with diethylamine (B46881). chemistrysteps.com Computational modeling can elucidate the detailed mechanism and energetics of these reactions.

Using DFT calculations, the reaction pathway can be mapped by identifying the structures of reactants, transition states, intermediates, and products. mdpi.com For the reaction between 2,3,3-trimethylbutanoyl chloride and diethylamine, the mechanism would be a nucleophilic acyl substitution. Computational studies can model this process step-by-step:

Nucleophilic Attack: The nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.

Transition State 1 (TS1): The energy barrier for the formation of the tetrahedral intermediate is calculated.

Intermediate: The tetrahedral intermediate is a high-energy, transient species.

Leaving Group Departure: The chloride ion is eliminated, and the carbonyl double bond is reformed.

Transition State 2 (TS2): The energy barrier for the collapse of the intermediate and departure of the leaving group is determined.

Product Formation: The final products are the amide and hydrochloric acid (which is neutralized by excess amine).

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (TS1) | +15.5 |

| Energy of Tetrahedral Intermediate | -5.2 |

| Activation Energy (TS2) | +8.1 |

| Overall Reaction Energy (ΔG) | -25.0 |

Conformational Landscape Analysis and Molecular Dynamics Simulations of this compound

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them. The rotation around the C-N amide bond is particularly important, as it is restricted due to its partial double-bond character, leading to distinct Z and E configurations in some amides. nih.gov For a tertiary amide like this one, the key rotations are around the C-N bond and the bonds connecting the alkyl groups.

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational landscape. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the observation of conformational changes and the statistical sampling of the conformational space. These simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment to account for solvent effects. acs.org

The results of an MD simulation can be analyzed to:

Identify the most populated conformational states.

Calculate the relative free energies of different conformers.

Determine the dynamics of transitions between states.

Analyze intramolecular interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize certain conformations. nih.gov

For this compound, simulations would likely show that the bulky 2,3,3-trimethylbutyl group and the diethylamino groups adopt conformations that minimize steric repulsion.

Ligand-Protein Interaction Modeling with this compound Analogs as Probes

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second molecule (a receptor, typically a protein). galaxyproject.orgcam.ac.uk While there may be no specific known protein target for this compound itself, its analogs can be used as molecular probes in docking studies to explore the binding pockets of various receptors.

The docking process involves several steps:

Preparation of Receptor and Ligand: The 3D structures of the protein and the ligand are prepared. This includes adding hydrogen atoms and assigning partial charges. youtube.com

Defining the Binding Site: A specific region on the protein surface is defined as the target binding site. This is often a known active site or a cavity identified on the protein surface.

Conformational Sampling: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site. volkamerlab.org

Scoring: A scoring function is used to estimate the binding affinity for each pose. The scores are typically based on terms that describe intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. cam.ac.uk

Docking studies with analogs of this compound could help identify potential biological targets by predicting which proteins they are most likely to bind to and in what orientation. The results can reveal key interactions, such as hydrogen bonds between the amide carbonyl oxygen and protein residues, or hydrophobic interactions involving the alkyl chains. mdpi.com

In Silico Screening and Design of this compound Derivatives for Specific Interactions

In silico (computational) methods can be used to design and screen derivatives of this compound to optimize their interaction with a specific target protein. This approach is a cornerstone of modern drug discovery. nih.govmdpi.com

One powerful method is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. The process involves:

Data Set: A set of molecules with known activities (e.g., binding affinity to a receptor) is required.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can describe electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods or machine learning algorithms are used to build a model that predicts activity based on the most relevant descriptors. nih.gov

Once a predictive QSAR model is established, it can be used for virtual screening. Large libraries of virtual derivatives of this compound can be created by systematically modifying its structure (e.g., changing alkyl groups, introducing new functional groups). The QSAR model can then rapidly predict the activity of these new compounds, allowing chemists to prioritize the synthesis of the most promising candidates. tandfonline.comnih.gov This in silico design process significantly accelerates the discovery of molecules with desired biological interactions. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for N,n Diethyl 2,3,3 Trimethylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N,N-Diethyl-2,3,3-trimethylbutanamide. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the ethyl groups and the trimethylbutyl moiety. The presence of the chiral center at the second carbon position would render the adjacent methylene (B1212753) protons of the ethyl groups diastereotopic, potentially leading to more complex splitting patterns. The signals for the N-ethyl groups would likely appear as two separate multiplets due to restricted rotation around the amide C-N bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the carbons of the two ethyl groups, and the carbons of the trimethylbutyl group. The chemical shift of the carbonyl carbon is particularly characteristic for amides.

Below is the ¹³C NMR data for the isomeric compound N,N-Diethyl-3,3-dimethylbutanamide, which serves as a predictive guide.

Table 1: ¹³C NMR Spectral Data for N,N-Diethyl-3,3-dimethylbutanamide

| Chemical Shift (ppm) | Assignment |

|---|---|

| 171.8 | C=O (Amide Carbonyl) |

| 47.9 | CH₂ (Methylene of Ethyl) |

| 41.3 | CH₂ (Methylene of Ethyl) |

| 31.6 | Quaternary Carbon |

| 29.8 | CH₃ (Methyl of t-Butyl) |

| 14.4 | CH₃ (Methyl of Ethyl) |

Note: Data corresponds to the isomer N,N-Diethyl-3,3-dimethylbutanamide.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak [M]⁺, confirming its molecular weight. Subsequent fragmentation would provide valuable structural insights. A key fragmentation pathway for amides is the α-cleavage, which in this case would involve the cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon, leading to the formation of a stable acylium ion.

The GC-MS data for the isomer N,N-Diethyl-3,3-dimethylbutanamide reveals a characteristic fragmentation pattern.

Table 2: Prominent Peaks in the Mass Spectrum of N,N-Diethyl-3,3-dimethylbutanamide (via GC-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 57 | 100 | [C₄H₉]⁺ |

| 72 | 80 | [CON(C₂H₅)₂]⁺ |

| 100 | 60 | [M - C₄H₉]⁺ |

Note: Data corresponds to the isomer N,N-Diethyl-3,3-dimethylbutanamide. spectrabase.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is a suitable method for purity analysis. A capillary column with a non-polar stationary phase would be appropriate for separating the compound from starting materials, byproducts, and solvents. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment. For similar compounds, GC has been effectively used for quantification. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of this compound. cdc.gov A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector if the compound possesses a chromophore, or more universally with a charged aerosol detector (CAD) or a mass spectrometer (LC-MS). HPLC is particularly useful for monitoring reaction progress by analyzing aliquots of the reaction mixture over time.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group. This band is typically observed in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹ and C-N stretching vibrations.

The vapor phase FTIR spectrum of the isomer N,N-Diethyl-3,3-dimethylbutanamide shows a prominent carbonyl stretch.

Table 3: Key Infrared Absorption Bands for N,N-Diethyl-3,3-dimethylbutanamide

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2960 | C-H Stretch (Alkyl) |

| ~1645 | C=O Stretch (Amide I) |

| ~1460 | C-H Bend (Alkyl) |

Note: Data corresponds to the isomer N,N-Diethyl-3,3-dimethylbutanamide. spectrabase.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The C=O stretch of the amide would also be visible in the Raman spectrum, as would various C-C and C-H vibrations of the alkyl framework.

X-ray Crystallography of this compound Derivatives for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org While this compound is likely a liquid at room temperature, it may be possible to obtain a crystal structure of the pure compound at low temperatures or to synthesize solid derivatives.

Should a suitable crystalline derivative be prepared, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is particularly valuable for confirming the stereochemistry at the chiral center and for studying intermolecular interactions in the crystal lattice. The synthesis and X-ray crystallographic analysis of various amide derivatives have been reported in the literature, demonstrating the feasibility of this approach for structural confirmation. researchgate.net

Research Applications and Roles of N,n Diethyl 2,3,3 Trimethylbutanamide and Its Derivatives

N,N-Diethyl-2,3,3-trimethylbutanamide as a Key Intermediate in Complex Molecule Synthesis

Potential Synthetic Transformations:

Reduction to Amines: The amide can be reduced to the corresponding tertiary amine, N,N-diethyl-2,3,3-trimethylbutan-1-amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a fundamental step in organic synthesis, providing access to a variety of substituted amines which are prevalent in pharmaceuticals and agrochemicals.

Alpha-Functionalization: While challenging due to the steric hindrance from the adjacent tertiary butyl-like group, deprotonation at the α-carbon (the carbon between the carbonyl and the trimethylated carbon) with a strong, sterically hindered base could generate a nucleophilic enolate. This enolate could then react with various electrophiles, allowing for the introduction of new functional groups at this position. The success of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile.

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the amide can be hydrolyzed to yield 2,3,3-trimethylbutanoic acid and diethylamine (B46881). This carboxylic acid, with its unique sterically hindered structure, could be a valuable building block in its own right for the synthesis of other complex molecules.

The synthesis of this compound itself would likely proceed via the coupling of 2,3,3-trimethylbutanoic acid with diethylamine, potentially using a coupling agent to facilitate the reaction.

Investigation of the this compound Scaffold as a Component in Catalytic Systems (e.g., Ligands, Organocatalysts)

The this compound scaffold possesses features that could make it a candidate for investigation in catalytic systems. The lone pairs of electrons on the oxygen and nitrogen atoms of the amide group offer potential coordination sites for metal centers.

The steric bulk provided by the 2,3,3-trimethylbutyl group could be advantageous in creating a specific chiral environment around a metal center if the scaffold were to be modified to be chiral. This could be beneficial in asymmetric catalysis, where controlling the stereochemical outcome of a reaction is crucial. For instance, derivatives of this compound could potentially be developed into ligands for transition metal catalysts used in reactions such as hydrogenation, cross-coupling, or polymerization.

Furthermore, the amide functionality is a common feature in organocatalysts. While this compound itself is not a catalyst, its derivatives could be designed to act as organocatalysts, for example, by incorporating a hydrogen bond donor or acceptor site.

Utilization of this compound as a Chemical Probe in Mechanistic Studies

A chemical probe is a small molecule used to study biological processes or chemical reactions. Due to its specific steric and electronic properties, this compound could potentially be used as a probe in certain mechanistic studies.

For example, in studies of enzyme activity, it could be used as a non-reactive or slowly reactive substrate analog to probe the size and shape of an enzyme's active site. The bulky 2,3,3-trimethylbutyl group would be a key feature in such an application, helping to map the steric tolerance of the enzyme.

In synthetic chemistry, it could be used to investigate the influence of steric hindrance on reaction mechanisms. By comparing its reactivity to that of less sterically hindered amides, researchers could gain insights into the transition states of various chemical transformations.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on this compound Analogs

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in the development of new molecules with desired biological activities or physical properties. For this compound analogs, these studies would involve systematically modifying different parts of the molecule and evaluating the impact of these changes.

Key Structural Modifications for SAR/SPR Studies:

Variation of the N-Substituents: The two ethyl groups on the nitrogen atom could be replaced with other alkyl or aryl groups of varying sizes and electronic properties. This would probe the importance of the N,N-diethyl moiety for a particular activity or property.

Introduction of Functional Groups: Introducing functional groups such as hydroxyl, amino, or halogen atoms at various positions on the molecule could lead to new interactions with a biological target or alter the molecule's physical properties, such as solubility or lipophilicity.

Below is a hypothetical data table illustrating how SAR data for a series of analogs might be presented.

| Compound ID | R1 | R2 | Acyl Group | Biological Activity (IC₅₀, µM) |

| 1 | Ethyl | Ethyl | 2,3,3-trimethylbutyl | 10.5 |

| 2 | Methyl | Methyl | 2,3,3-trimethylbutyl | 25.2 |

| 3 | Ethyl | Ethyl | tert-butyl | 5.8 |

| 4 | Ethyl | Ethyl | isopropyl | 15.1 |

This type of systematic study would be essential to understand how the chemical structure of this compound and its analogs relates to their function, paving the way for the rational design of new and improved molecules.

Future Research Directions and Emerging Perspectives

Development of Novel and Highly Efficient Synthetic Strategies for N,N-Diethyl-2,3,3-trimethylbutanamide

The development of new and efficient methods for the synthesis of amides remains a significant focus in organic chemistry. For structurally complex amides like this compound, future research will likely concentrate on overcoming the challenges associated with sterically hindered substrates. One promising avenue is the use of novel coupling reagents that can operate under mild conditions with high yields and selectivity.

Another area of exploration is the application of catalytic processes. For instance, the use of copper-based metal-organic frameworks has proven effective in promoting oxidative couplings for the synthesis of other amides, such as N,N-diethyl-3-methylbenzamide, achieving excellent conversion and yield. mdpi.com Future studies could adapt such heterogeneous catalytic systems for the synthesis of this compound, which would offer benefits in terms of catalyst recyclability and process sustainability.

Exploration of Undiscovered Catalytic Applications for the this compound Moiety

The amide functional group is a cornerstone of many chemical structures with diverse applications. While the specific catalytic applications of the this compound moiety are yet to be explored, its structural features suggest potential for investigation in several areas. The sterically hindered nature of the acyl group could be leveraged in asymmetric catalysis, where the amide might act as a chiral ligand or auxiliary.

The development of catalysts for specific transformations is an active area of research. For example, the design of robust and recyclable heterogeneous catalysts is of high synthetic value. mdpi.com The this compound scaffold could be incorporated into larger molecular frameworks to create novel catalysts for a variety of organic transformations. Future research may focus on synthesizing derivatives of this compound and screening them for catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization.

Integration of Advanced Computational Approaches for Predictive Chemical Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational studies could provide valuable insights into its conformational analysis, electronic structure, and potential reaction mechanisms.

Density Functional Theory (DFT) calculations, for example, could be used to model the transition states of potential synthetic routes, helping to identify the most energetically favorable pathways. This predictive capability can save significant time and resources in the laboratory by focusing experimental efforts on the most promising approaches.

Moreover, computational screening of virtual libraries of compounds containing the this compound moiety could identify potential candidates for specific applications, such as catalysis or materials science. The use of quantitative structure-activity relationship (QSAR) models could also help in predicting the biological or chemical activity of related compounds.

Sustainable and Scalable Production Methods for this compound

The principles of green chemistry are increasingly influencing the design of chemical synthesis and manufacturing processes. For the production of this compound, future research will likely focus on developing methods that are both sustainable and scalable. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

The evaluation of the environmental impact of a synthesis can be quantified using various "green metrics" such as atom economy, reaction mass efficiency, and the E-factor (environmental factor). mdpi.com For instance, a synthesis of N,N-diethyl-3-methylbenzamide using a copper-based metal-organic framework was classified as an excellent synthesis based on these metrics. mdpi.com Similar assessments would be crucial in the development of sustainable production methods for this compound.

Furthermore, the development of continuous flow processes could offer advantages in terms of scalability, safety, and process control compared to traditional batch methods. Investigating the feasibility of a continuous flow synthesis for this compound would be a valuable direction for future research.

Interdisciplinary Research Involving the this compound Scaffold

The unique structural features of this compound may lend themselves to applications in various scientific disciplines. Interdisciplinary collaborations will be key to exploring these possibilities. For example, in materials science, this compound or its derivatives could be investigated as building blocks for novel polymers or functional materials. The bulky alkyl groups could impart specific physical properties, such as solubility or thermal stability.

In the field of medicinal chemistry, while outside the direct scope of this article, the amide scaffold is a common feature in many biologically active molecules. Future interdisciplinary research could explore the potential of the this compound scaffold in the design of new therapeutic agents or probes for chemical biology.

Collaboration with chemical engineers will be essential for translating laboratory-scale syntheses into viable industrial processes. This would involve process optimization, reactor design, and economic analysis to ensure the scalability and commercial feasibility of any new production method.

Q & A

Q. What are the recommended methodologies for synthesizing N,N-Diethyl-2,3,3-trimethylbutanamide in laboratory settings?

A common approach involves nucleophilic acyl substitution, where a tertiary amine reacts with a substituted butanoyl chloride derivative. For example, reacting 2,3,3-trimethylbutanoyl chloride with diethylamine in anhydrous dichloromethane under nitrogen atmosphere, followed by purification via vacuum distillation or recrystallization. Reaction progress can be monitored using thin-layer chromatography (TLC) or FT-IR spectroscopy to track carbonyl group formation .

Q. How can researchers determine the purity and structural integrity of this compound post-synthesis?

- Gas Chromatography (GC): Quantify purity (>99%) by comparing retention times against a certified standard, as described for structurally similar amides in USP guidelines .

- NMR Spectroscopy: Confirm structural integrity via H and C NMR to verify ethyl and methyl group integration, tertiary amide linkage, and absence of unreacted intermediates .

- Elemental Analysis: Validate molecular formula (CHNO) by matching experimental and theoretical carbon, hydrogen, and nitrogen percentages .

Q. What experimental approaches are used to measure the solubility of this compound in various solvents?

Use gravimetric or gas-liquid equilibrium methods:

- Prepare saturated solutions in target solvents (e.g., ethanol, hexane, aqueous buffers) at controlled temperatures (10–50°C).

- Measure dissolved concentrations via UV-Vis spectroscopy (if chromophores are present) or HPLC.

- For gas-phase solubility, employ manometric techniques to quantify gas-liquid partitioning under varying pressures .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or interaction mechanisms of this compound?

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. Focus on the amide group’s hydrogen-bonding potential and steric effects from branched alkyl chains.

- QSAR Studies: Corrogate substituent effects (e.g., ethyl vs. methyl groups) with activity data from structural analogs (e.g., 2-isopropyl-N-2,3-trimethylbutyramide) to identify pharmacophoric features .

Q. What strategies resolve contradictions in experimental solubility data across studies?

- Systematic Replication: Control solvent purity, temperature (±0.1°C), and equilibration time (≥24 hrs) to minimize variability.

- Statistical Meta-Analysis: Pool data from multiple studies using Bayesian regression to identify outliers and refine solubility parameters (e.g., Hansen solubility coefficients) .

- Phase Diagram Mapping: Construct ternary phase diagrams with co-solvents (e.g., ethanol-water mixtures) to identify non-ideal behavior .

Q. What toxicological assessments are critical for evaluating this compound’s safety in pharmacological research?

- In Vitro Assays: Screen for cytotoxicity (MTT assay) in hepatic (HepG2) and renal (HEK293) cell lines. Assess metabolic stability via liver microsome incubation (CYP450 enzyme interactions) .

- In Vivo Studies: Conduct acute toxicity tests in rodent models (OECD 423 guidelines) to determine LD and NOAEL (No Observed Adverse Effect Level). Monitor biomarkers (ALT, AST, creatinine) for organ-specific toxicity .

- Structural Analogs: Leverage safety data from related compounds (e.g., N-ethyl-3,3-dimethylbutanamide) under REACH guidelines when direct data is unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.